molecular formula C17H22N4O2 B5580246 (3R*,4S*)-1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-(3-methoxyphenyl)pyrrolidin-3-amine

(3R*,4S*)-1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-(3-methoxyphenyl)pyrrolidin-3-amine

Cat. No.: B5580246
M. Wt: 314.4 g/mol
InChI Key: VEZNGDBUJMXDHZ-CVEARBPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R*,4S*)-1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-(3-methoxyphenyl)pyrrolidin-3-amine is a useful research compound. Its molecular formula is C17H22N4O2 and its molecular weight is 314.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.17427596 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Characteristics

The chemical compound is part of a broader class of compounds that are studied for their unique properties and potential applications in various fields of scientific research. One key area of research focuses on the synthesis and characterization of novel compounds through condensation reactions. For instance, Ghaedi et al. (2015) demonstrated the efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups, showcasing the potential for creating new N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015). Similarly, Petrov et al. (2015) explored the synthesis of regioisomeric 4-amino- and 6-amino-3-arylpyrazolo[3,4-b]pyridine-5-carbonitriles, further illustrating the versatility of pyrazole derivatives in chemical synthesis (Petrov et al., 2015).

Heterocyclic Chemistry and Applications

Research on pyrrole and its derivatives, including the compound of interest, highlights their importance in the foundation of biological molecules such as heme and chlorophyll. Anderson and Liu (2000) discussed the extensive preparation methods and utility of pyrrole derivatives, including their applications in synthesizing polypyrroles, which form highly stable, electrically conducting films (Anderson & Liu, 2000). This indicates potential applications in materials science and electronics.

Advanced Synthesis Techniques

Further studies, such as by Zaware et al. (2011), have utilized advanced synthesis techniques like oxidative carbon-hydrogen bond activation and click chemistry to create libraries of structurally diverse compounds for biological screening. This approach not only facilitates the generation of novel compounds but also underscores the importance of innovative methodologies in expanding the chemical space for potential therapeutic agents (Zaware et al., 2011).

Structural Analysis and Drug Development

The structural analysis of related compounds, such as the one conducted by Wang et al. (2017) on a key intermediate in the synthesis of the anticoagulant apixaban, provides crucial insights into the physicochemical properties and potential applications of these molecules in drug development (Wang et al., 2017). Such analyses are essential for understanding compound stability, reactivity, and suitability for further development as therapeutic agents.

Properties

IUPAC Name

[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-(1-ethylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-3-21-9-13(8-19-21)17(22)20-10-15(16(18)11-20)12-5-4-6-14(7-12)23-2/h4-9,15-16H,3,10-11,18H2,1-2H3/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZNGDBUJMXDHZ-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(=O)N2CC(C(C2)N)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)C(=O)N2C[C@@H]([C@H](C2)N)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.